![molecular formula C17H16F3NO B2537306 3,5-ジメチル-N-[4-(トリフルオロメチル)ベンジル]ベンゼンカルボキサミド CAS No. 400083-27-4](/img/structure/B2537306.png)
3,5-ジメチル-N-[4-(トリフルオロメチル)ベンジル]ベンゼンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is an organic compound with the molecular formula C17H16F3NO and a molecular weight of 307.31 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a benzenecarboxamide structure. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
科学的研究の応用
3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-(trifluoromethyl)benzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,5-dimethylbenzoic acid: A precursor in the synthesis of the target compound.
4-(trifluoromethyl)benzylamine: Another precursor used in the synthesis.
N-benzylbenzenecarboxamide: A structurally similar compound without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs without the trifluoromethyl group .
特性
IUPAC Name |
3,5-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-7-12(2)9-14(8-11)16(22)21-10-13-3-5-15(6-4-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKZZAZZYDKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)
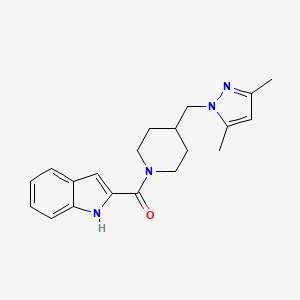
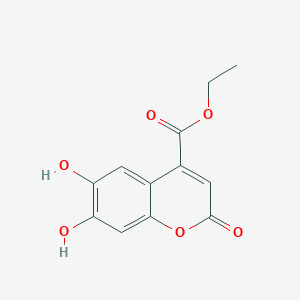
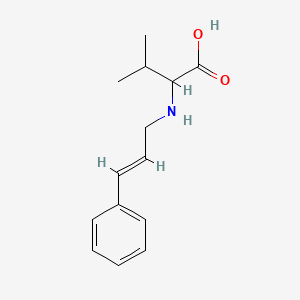
![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)
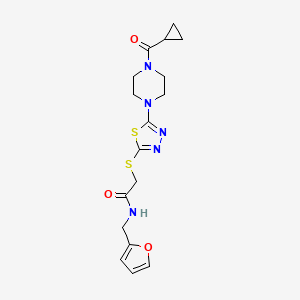
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
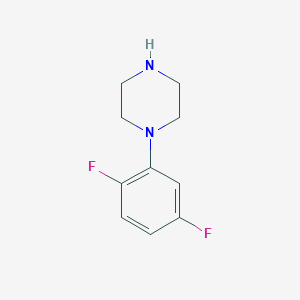
![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
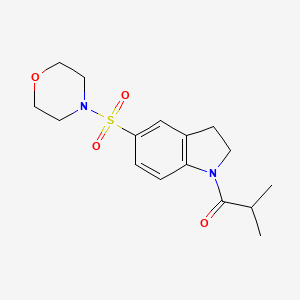
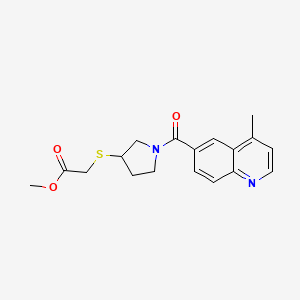
![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)
